1,2,3-Benzothiadiazole-6-carboxylic acid

概要

説明

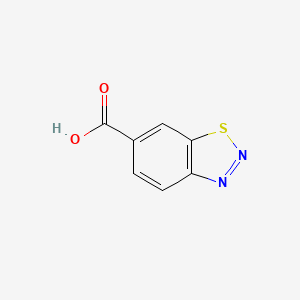

1,2,3-Benzothiadiazole-6-carboxylic acid is a heterocyclic aromatic organic compound characterized by a benzene ring fused to a thiadiazole ring, with a carboxylic acid group at the 6th position

準備方法

Synthetic Routes and Reaction Conditions: 1,2,3-Benzothiadiazole-6-carboxylic acid can be synthesized through several methods, including:

Condensation Reactions: Reacting o-aminobenzenethiol with chloroacetic acid in the presence of a base to form the benzothiadiazole ring.

Cyclization Reactions: Cyclization of 2-aminobenzothiazole derivatives with suitable carboxylic acid derivatives under acidic or basic conditions.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale condensation reactions, ensuring high purity and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.

化学反応の分析

Esterification and Amidation Reactions

The carboxylic acid group at position 6 undergoes classic acid-derived transformations. For example:

-

Esterification with alcohols (e.g., methanol, ethanol) via acid-catalyzed conditions yields methyl or ethyl esters, which are intermediates for further functionalization .

-

Amidation is achieved by converting the carboxylic acid to an acyl chloride (using SOCl₂ or PCl₅) followed by reaction with amines. Glycine derivatives have been synthesized this way for bioactive molecule development .

Example Reaction Pathway

1,2,3-Benzothiadiazole-6-carboxylic acid → (SOCl₂) → 6-carbonyl chloride → (amine) → 6-carboxamide derivative .

Cyclization via Hurd-Mori Reaction

The Hurd-Mori reaction enables cyclization to fused heterocycles. Electron-withdrawing groups like the carboxylic acid enhance cyclization efficiency by stabilizing intermediates. For instance:

-

Pyrrolo[2,3-d] thiadiazole-6-carboxylates are synthesized via cyclization of hydrazide precursors under SOCl₂-mediated conditions .

-

Yields exceed 70% when electron-withdrawing groups are present, as they prevent side reactions .

C–H Functionalization and Cross-Coupling

The benzothiadiazole core undergoes regioselective Ir-catalyzed C–H borylation at the 4, 5, 6, or 7 positions, depending on directing effects . The carboxylic acid group at position 6 influences regioselectivity:

-

Borylation : Ir-catalyzed borylation at C5 is favored due to reduced steric hindrance .

-

Suzuki-Miyaura Coupling : Diborylated derivatives enable cross-coupling with aryl halides to introduce substituents at C4 and C6 .

Key Data

| Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|

| C5-Borylation | Ir(cod)OMe, dtbpy, B₂pin₂ | 85 | |

| Suzuki Coupling (C4/C6) | Pd(PPh₃)₄, K₂CO₃, 80°C | 70–90 |

Cadogan Reaction for Fused Systems

Nitro-substituted derivatives of this compound undergo Cadogan reductive cyclization to form fused polycyclic systems:

-

Nitro groups at C4 or C6 cyclize with neighboring aromatic rings to yield thiadiazolocarbazoles (e.g., 11b ) in 81% yield .

-

Regioselectivity is driven by electronic effects: the C4 position is more nucleophilic, favoring cyclization .

Decarboxylation and Rearrangement

Under thermal or basic conditions, decarboxylation occurs, yielding 1,2,3-benzothiadiazole:

-

Decarboxylation at 150–200°C in quinoline removes the COOH group, regenerating the parent heterocycle .

-

This reaction is useful for modifying electronic properties or simplifying synthetic routes .

Supramolecular Assembly via Hydrogen Bonding

The carboxylic acid group facilitates the formation of hydrogen-bonded organic frameworks (HOFs):

科学的研究の応用

Pharmaceutical Applications

BTDCA serves as a vital building block in the synthesis of various pharmaceutical agents. Its derivatives have demonstrated potential in treating a range of diseases, particularly in the following areas:

- Anticancer Activity : Compounds derived from BTDCA have shown promising anticancer properties. For instance, derivatives synthesized through cyclization reactions exhibited significant cytotoxicity against various cancer cell lines, including MCF-7 breast cancer cells. One study reported IC50 values comparable to established chemotherapeutics like doxorubicin .

- Antiviral Properties : Certain BTDCA derivatives have been evaluated for their antiviral efficacy. Research indicated that some compounds demonstrated protective effects against viral infections, with specific derivatives achieving curative rates exceeding those of standard antiviral agents .

- Neurological Disorders : BTDCA has been explored for its potential in developing treatments for neurological disorders due to its ability to modulate specific biological pathways .

Agrochemical Applications

BTDCA and its derivatives are utilized in the agricultural sector primarily as:

- Fungicides and Herbicides : The compound has been incorporated into formulations aimed at protecting crops from fungal infections and weed competition. Studies have shown that BTDCA-based agrochemicals enhance crop yield by effectively controlling pests and diseases .

- Insecticidal Activity : Research has highlighted the insecticidal properties of BTDCA derivatives, which are effective against various agricultural pests, contributing to sustainable pest management practices .

Material Science Applications

BTDCA is also significant in material science due to its ability to improve the properties of polymers and coatings:

- Thermal Stability : Incorporating BTDCA into polymer matrices enhances thermal stability and mechanical properties. This is particularly beneficial for applications requiring durable materials .

- Coatings : BTDCA-based coatings exhibit improved resistance to environmental degradation, making them suitable for protective applications in various industries .

Analytical Chemistry Applications

In analytical chemistry, BTDCA is employed as a reagent for detecting metal ions and assessing environmental samples:

- Metal Ion Detection : BTDCA is used in analytical methods to quantify metal ions in environmental samples, providing a reliable approach to monitor contamination levels .

- Internal Standards : The compound serves as an internal standard during liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS) analyses of benzothiazoles, facilitating accurate quantification .

Table 1: Summary of BTDCA Derivatives and Their Biological Activities

Table 2: Applications of BTDCA in Various Fields

| Application Field | Specific Use Case | Outcome/Benefit |

|---|---|---|

| Pharmaceuticals | Synthesis of anticancer drugs | High cytotoxicity against cancer cells |

| Agrochemicals | Development of fungicides | Enhanced crop yield |

| Material Science | Polymer additives | Improved thermal stability |

| Analytical Chemistry | Metal ion detection | Reliable environmental monitoring |

作用機序

1,2,3-Benzothiadiazole-6-carboxylic acid is similar to other benzothiadiazole derivatives, such as 1,2,3-Benzothiadiazole and 1,2,3-Benzothiadiazole-7-carboxylic acid. its unique carboxylic acid group at the 6th position distinguishes it from these compounds, providing distinct chemical and biological properties.

類似化合物との比較

1,2,3-Benzothiadiazole

1,2,3-Benzothiadiazole-7-carboxylic acid

Benzothiazole-6-carboxylic acid

生物活性

1,2,3-Benzothiadiazole-6-carboxylic acid (BTCA) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential applications of BTCA, supported by relevant research findings and case studies.

Chemical Structure and Properties

BTCA is characterized by its benzothiadiazole core, which contributes to its biological activity. The molecular formula is , and it has a molecular weight of 179.20 g/mol. The compound contains functional groups that enhance its solubility and reactivity, making it suitable for various biological applications.

Antimicrobial Activity

BTCA has demonstrated significant antimicrobial properties against various pathogens. Studies have shown that derivatives of benzothiadiazoles exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from BTCA have been tested against methicillin-resistant Staphylococcus aureus (MRSA), showing promising results with minimal inhibitory concentrations (MICs) ranging from 12.5 to 25 μg/mL .

Table 1: Antimicrobial Activity of BTCA Derivatives

| Compound | Target Pathogen | MIC (μg/mL) |

|---|---|---|

| BTCA Derivative 1 | MRSA | 12.5 |

| BTCA Derivative 2 | E. coli | 25 |

| BTCA Derivative 3 | Staphylococcus epidermidis | 20 |

Anticancer Properties

Recent research indicates that BTCA and its derivatives may possess anticancer properties. A study focusing on the synthesis of boron-based benzothiadiazoles revealed their potential as anticancer agents targeting tumor cells . The mechanism involves the induction of apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival.

Case Study: Anticancer Activity

A specific derivative of BTCA was tested against various cancer cell lines, including breast and lung cancer cells. The results showed a dose-dependent decrease in cell viability, with significant effects observed at concentrations above 50 μM .

Neuroprotective Effects

BTCA has also been studied for its neuroprotective effects. In vitro experiments demonstrated that it could inhibit oxidative stress-induced neuronal cell death. This property suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Mechanism of Action:

The neuroprotective effects are attributed to the compound's ability to scavenge free radicals and modulate inflammatory responses within neural tissues.

Pharmacokinetics

Understanding the pharmacokinetics of BTCA is crucial for evaluating its therapeutic potential. Studies indicate that BTCA exhibits high gastrointestinal absorption but limited blood-brain barrier permeability, which may affect its efficacy in treating central nervous system disorders .

Table 2: Pharmacokinetic Properties of BTCA

| Property | Value |

|---|---|

| GI Absorption | High |

| BBB Permeability | No |

| CYP Inhibition | CYP1A2 Inhibitor |

| Log P (octanol-water) | 1.42 |

特性

IUPAC Name |

1,2,3-benzothiadiazole-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O2S/c10-7(11)4-1-2-5-6(3-4)12-9-8-5/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAVGJFQJGJJXPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)SN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10356186 | |

| Record name | 1,2,3-benzothiadiazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10356186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22097-11-6 | |

| Record name | 1,2,3-Benzothiadiazole-6-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22097-11-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3-benzothiadiazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10356186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。